WYC-209

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate is a synthetic retinoid compound that has shown significant potential in cancer treatment. It was developed to target and eliminate cancer stem cells, which are known for their resistance to conventional chemotherapy and their role in cancer relapse and metastasis . The compound works by binding to the retinoic acid receptor within the cell, inducing apoptosis (cell death) in cancer cells .

科学研究应用

ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying synthetic retinoids and their interactions with cellular receptors . In biology, it is used to investigate the mechanisms of cancer cell proliferation and apoptosis . In medicine, ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate has shown promise in pre-clinical studies for treating various types of cancer, including melanoma, lung cancer, ovarian cancer, and breast cancer . The compound has also been tested in both in vitro cancer models and in vivo mice melanoma models, where it effectively eliminated resistant metastatic cancer cells with minimal toxicity .

作用机制

Target of Action

The primary targets of WYC-209 are the retinoic acid receptors (RARs), specifically RARα, RARβ2, and RARγ . These receptors play a crucial role in multiple biological processes, including cell proliferation, differentiation, embryogenesis, and metabolism .

Mode of Action

this compound interacts with its targets, the retinoic acid receptors, by binding to them . This binding promotes the interaction between retinoic acid receptor α (RARα) and the promoter of Wnt family member 4 (WNT4), leading to the down-regulation of WNT4 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the WNT4 pathway. This compound down-regulates the expression of WNT4 via RARα . This down-regulation of WNT4 is significant as WNT4 overexpression can counteract the inhibitory effect of this compound on gastric cancer progression .

Result of Action

this compound exerts excellent anti-cancer effects both in vitro and in vivo . It inhibits the proliferation of malignant murine melanoma tumor-repopulating cells (TRCs) and also blocks lung metastases of melanoma TRCs in immune-competent wild-type C57BL/6 mice . This compound induces TRC apoptosis primarily via the caspase 3 pathway .

Action Environment

The action of this compound has been tested in both a 3-D in vitro cancer model and in vivo mice melanoma model . In these environments, this compound effectively eliminated the more resistant metastatic cancer cells with minimal toxicity . This suggests that the compound’s action, efficacy, and stability are influenced by the cellular and physiological environment in which it is administered.

生化分析

Biochemical Properties

WYC-209 interacts with retinoic acid receptors (RARs) at nano-molar doses . The enantiomers WYC-209A and WYC-209B exhibit similar TRC inhibition activities .

Cellular Effects

This compound induces apoptosis primarily via the caspase 3 pathway . It has long-term effects with little toxicity . It is able to inhibit and block growth of TRCs of human tumor cells in culture with a long-lasting effect .

Molecular Mechanism

This compound binds to the retinoic acid receptor within the cell and induces apoptosis, or cell death . Retinoic acid is made in the body from vitamin A and helps cells grow and develop .

Temporal Effects in Laboratory Settings

This compound has shown to have long-term effects with little toxicity . After the drug washout, TRCs failed to resume growth 5 days later .

Dosage Effects in Animal Models

In animal models, this compound inhibits tumor metastasis . Four out of eight mice formed lung metastases at a dose of 0.022 mg/kg, only one out of eight mice formed lung metastases at a dose of 0.22 mg/kg .

准备方法

The preparation of ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate involves several synthetic routes and reaction conditions. The research team constructed dozens of molecule variations before creating ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate . The synthetic process includes the use of various reagents and catalysts to achieve the desired molecular structure. The industrial production methods for ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate are still under development, with ongoing efforts to optimize the synthesis for large-scale production .

化学反应分析

ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are intermediates that lead to the final compound, ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate . The compound’s rigid structure limits its flexibility, which reduces the possibility of toxicity development .

相似化合物的比较

ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate is unique compared to other synthetic retinoids due to its high efficacy and low toxicity . Similar compounds include all-trans retinoic acid, 13-cis-retinoic acid, and 9-cis-retinoic acid, which are also used in cancer treatment . these compounds often have higher toxicity and adverse side effects compared to ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate . The rigid structure of ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate limits its flexibility, reducing the possibility of toxicity development .

生物活性

Ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate, also referred to as WYC-209, is a synthetic retinoid compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties

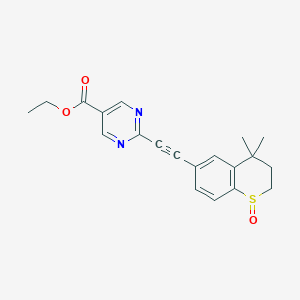

- IUPAC Name : Ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate

- CAS Number : 2131803-90-0

- Molecular Formula : C18H20N2O3S

- Molecular Weight : 348.43 g/mol

This compound primarily targets retinoic acid receptors (RARs), specifically RARα, RARβ2, and RARγ. The compound binds to these receptors and influences various biochemical pathways:

- WNT Pathway Modulation : this compound down-regulates WNT4 expression through RARα interaction, which is crucial in cancer cell proliferation and differentiation.

- Induction of Apoptosis : The compound initiates apoptosis predominantly via the caspase 3 pathway, leading to programmed cell death in cancer cells.

Anticancer Effects

This compound has demonstrated significant anticancer properties in various studies:

- In Vitro Studies : In laboratory settings, this compound has been tested on multiple cancer cell lines. It showed potent activity against cancer stem cells, which are often resistant to traditional therapies. The compound effectively reduced cell viability and induced apoptosis in these resistant populations.

- In Vivo Studies : Animal model experiments have confirmed the anti-tumor efficacy of this compound. In a melanoma mouse model, treatment with this compound resulted in reduced tumor size and inhibited metastasis without significant toxicity to normal tissues.

Case Studies

Several key studies highlight the biological activity of this compound:

-

Study on Cancer Stem Cells :

- Researchers evaluated the effects of this compound on breast cancer stem cells. The study found that treatment led to a significant decrease in stem cell markers and enhanced sensitivity to chemotherapy agents.

-

Melanoma Model Evaluation :

- In a controlled experiment using mice with induced melanoma, administration of this compound resulted in a 50% reduction in tumor growth compared to control groups. Histological analysis revealed increased apoptosis rates within tumor tissues.

Comparative Analysis with Similar Compounds

The efficacy and safety profile of this compound is noteworthy when compared to other synthetic retinoids:

| Compound Name | Mechanism of Action | Efficacy | Toxicity |

|---|---|---|---|

| This compound | RAR modulation | High | Low |

| Compound A | RAR modulation | Moderate | Moderate |

| Compound B | Non-RAR pathways | Low | High |

This compound stands out due to its high efficacy against cancer cells combined with a favorable toxicity profile.

属性

IUPAC Name |

ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-4-25-19(23)15-12-21-18(22-13-15)8-6-14-5-7-17-16(11-14)20(2,3)9-10-26(17)24/h5,7,11-13H,4,9-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMDAYVUHYVJSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)C#CC2=CC3=C(C=C2)S(=O)CCC3(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。